molecular formula C19H20ClNO2 B12578472 5-Chloro-N-(4-cyclohexylphenyl)-2-hydroxybenzamide CAS No. 634186-09-7

5-Chloro-N-(4-cyclohexylphenyl)-2-hydroxybenzamide

Cat. No.: B12578472
CAS No.: 634186-09-7
M. Wt: 329.8 g/mol
InChI Key: UPPRWSBMFXLYLD-UHFFFAOYSA-N
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Description

5-Chloro-N-(4-cyclohexylphenyl)-2-hydroxybenzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a cyclohexylphenyl group, and a hydroxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-(4-cyclohexylphenyl)-2-hydroxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzoic acid and 4-cyclohexylaniline.

    Amide Formation: The carboxylic acid group of 5-chloro-2-hydroxybenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. This is followed by the addition of 4-cyclohexylaniline to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(4-cyclohexylphenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly employed.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under mild conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dechlorinated benzamide.

    Substitution: Azido or thiol-substituted benzamides.

Scientific Research Applications

5-Chloro-N-(4-cyclohexylphenyl)-2-hydroxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-N-(4-cyclohexylphenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of certain enzymes and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-N-(4-cyclohexylphenyl)-2-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxy group.

    5-Chloro-N-(4-cyclohexylphenyl)-2-aminobenzamide: Contains an amino group instead of a hydroxy group.

    5-Chloro-N-(4-cyclohexylphenyl)-2-thiobenzamide: Features a thiol group in place of the hydroxy group.

Uniqueness

The presence of the hydroxy group in 5-Chloro-N-(4-cyclohexylphenyl)-2-hydroxybenzamide imparts unique chemical properties, such as increased polarity and the ability to form hydrogen bonds. These properties can influence its reactivity and interactions with biological targets, making it distinct from its analogs.

Properties

CAS No.

634186-09-7

Molecular Formula

C19H20ClNO2

Molecular Weight

329.8 g/mol

IUPAC Name

5-chloro-N-(4-cyclohexylphenyl)-2-hydroxybenzamide

InChI

InChI=1S/C19H20ClNO2/c20-15-8-11-18(22)17(12-15)19(23)21-16-9-6-14(7-10-16)13-4-2-1-3-5-13/h6-13,22H,1-5H2,(H,21,23)

InChI Key

UPPRWSBMFXLYLD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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